5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Overview
Description
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, a hydroxy group, a methylbenzoyl group, and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl, hydroxy, methylbenzoyl, and pyridylmethyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-4-6-18(7-5-15)22(28)20-21(17-8-10-19(25)11-9-17)27(24(30)23(20)29)14-16-3-2-12-26-13-16/h2-13,21,28H,14H2,1H3/b22-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJNIQCISAOIGK-LSDHQDQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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